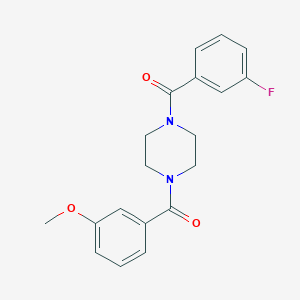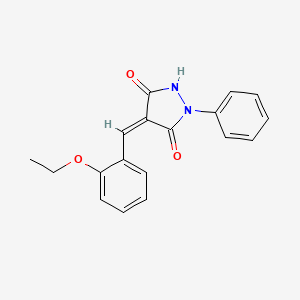![molecular formula C21H28FN3O2 B5578755 2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5578755.png)
2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazaspiro[5.5]undecane derivatives are a class of nitrogen-containing spiro-heterocycles recognized for their broad range of pharmaceutical and biological activities. These compounds have been synthesized via various methodologies, highlighting their significance in medicinal chemistry and drug design.
Synthesis Analysis
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives can be achieved through base-promoted [5+1] double Michael addition reactions. For instance, a cascade cyclization of N,N-dimethylbarbituric acid with derivatives of diaryldivinylketones has been developed, yielding high-efficiency spiro-heterocyclic derivatives (Islam et al., 2017).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is primarily elucidated using NMR and X-ray crystallographic techniques. These studies reveal the preference of the cyclohexanone unit in the spirocycles for a chair conformation, driven by intermolecular hydrogen bonding and π-π stacking interactions (Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including spirocyclization of pyridine substrates, to construct the diazaspiro structure. The reaction involves in situ activation of the pyridine ring followed by intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives include their crystal packing influenced by the cyclohexanone unit's conformation and the intermolecular interactions within the crystal lattice. These properties are crucial for understanding the stability and solubility of these compounds (Islam et al., 2017).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives are characterized by their reactivity towards different reagents, leading to a variety of functionalized compounds. Their synthesis often involves multi-component reactions, demonstrating their versatility in organic synthesis (Li et al., 2014).
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
Synthesis Methodologies : Research has led to the development of various synthesis methodologies for compounds structurally related to 2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide. These include multi-component reactions catalyzed by Et3N for the synthesis of derivatives involving barbituric acid, aromatic aldehydes, and ethyl trifluoro-3-oxobutanoate (Jia Li et al., 2014). Additionally, catalyst-free synthesis techniques have been explored for creating nitrogen-containing spiro heterocycles (K. Aggarwal et al., 2014).
Chemical Reactivity and Structure : Studies focusing on the stereoselective synthesis of diazaspiro[5.5]undecane derivatives have highlighted the importance of the spirocyclic structure and its implications in chemical reactivity. This research provides insights into the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and their derivatives (M. Islam et al., 2017).
Applications in Drug Development and Biological Studies
Antimicrobial and Anticancer Potential : Research into spirocyclic derivatives of ciprofloxacin, a compound structurally similar to 2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide, has shown potential in antimicrobial applications. This research is focused on developing new derivatives with antibacterial properties against specific strains of bacteria (A. Lukin et al., 2022).
Potential in Anticonvulsant Therapy : Certain derivatives of 1,4-diazaspiro[5.5]undecane, closely related to the compound , have been synthesized and shown potential as anticonvulsant agents. This area of research provides valuable insights into the therapeutic applications of such compounds (M. Aboul-Enein et al., 2014).
Molecular Structure Analysis and Modification
- Structural Studies and Modifications : Investigations into the synthesis and reactions of monofluorinated cyclopropanecarboxylates, which share structural similarities with the compound of interest, have provided significant insights into the molecular structure and potential modifications for various applications. These studies have implications for understanding the stereochemistry and reactivity of related compounds (G. Haufe et al., 2002).
Propriétés
IUPAC Name |
2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O2/c22-18-4-2-1-3-16(18)8-12-23-20(27)24-13-10-21(11-14-24)9-7-19(26)25(15-21)17-5-6-17/h1-4,17H,5-15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAHEBOPCNWHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3(CCC2=O)CCN(CC3)C(=O)NCCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5578674.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5578676.png)

![N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5578692.png)
![N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578693.png)

![2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5578700.png)

![N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5578708.png)
![2,8-dimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4-quinolinecarboxamide](/img/structure/B5578714.png)
![2-(2-{[(3-hydroxy-3-pyrrolidinyl)methyl]amino}ethyl)-6-phenyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5578729.png)
![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)
![(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol](/img/structure/B5578744.png)
